

Synergistic Potential of NITD-916 in Anti-Tuberculosis Therapy: A Comparative Guide

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Compound of Interest

Compound Name: NITD-916

Cat. No.: B15568402

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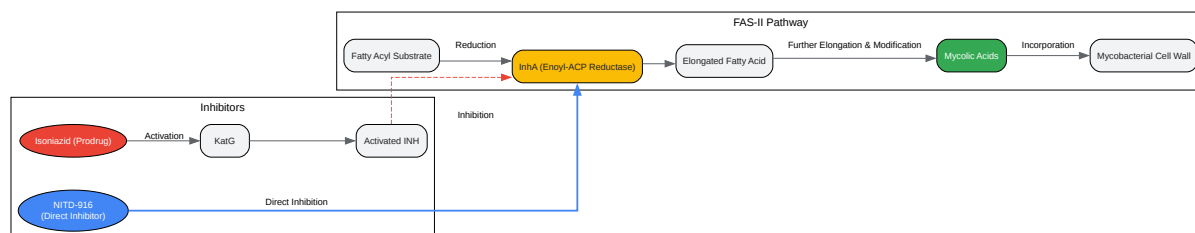
This guide provides a comprehensive overview of the current understanding of the synergistic effects of **NITD-916**, a novel direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), when combined with other anti-tuberculosis agents. While direct evidence for synergy with first-line anti-tuberculosis drugs against *Mycobacterium tuberculosis* remains to be published, this document summarizes available data from studies on other mycobacteria and related InhA inhibitors to inform future research and development efforts.

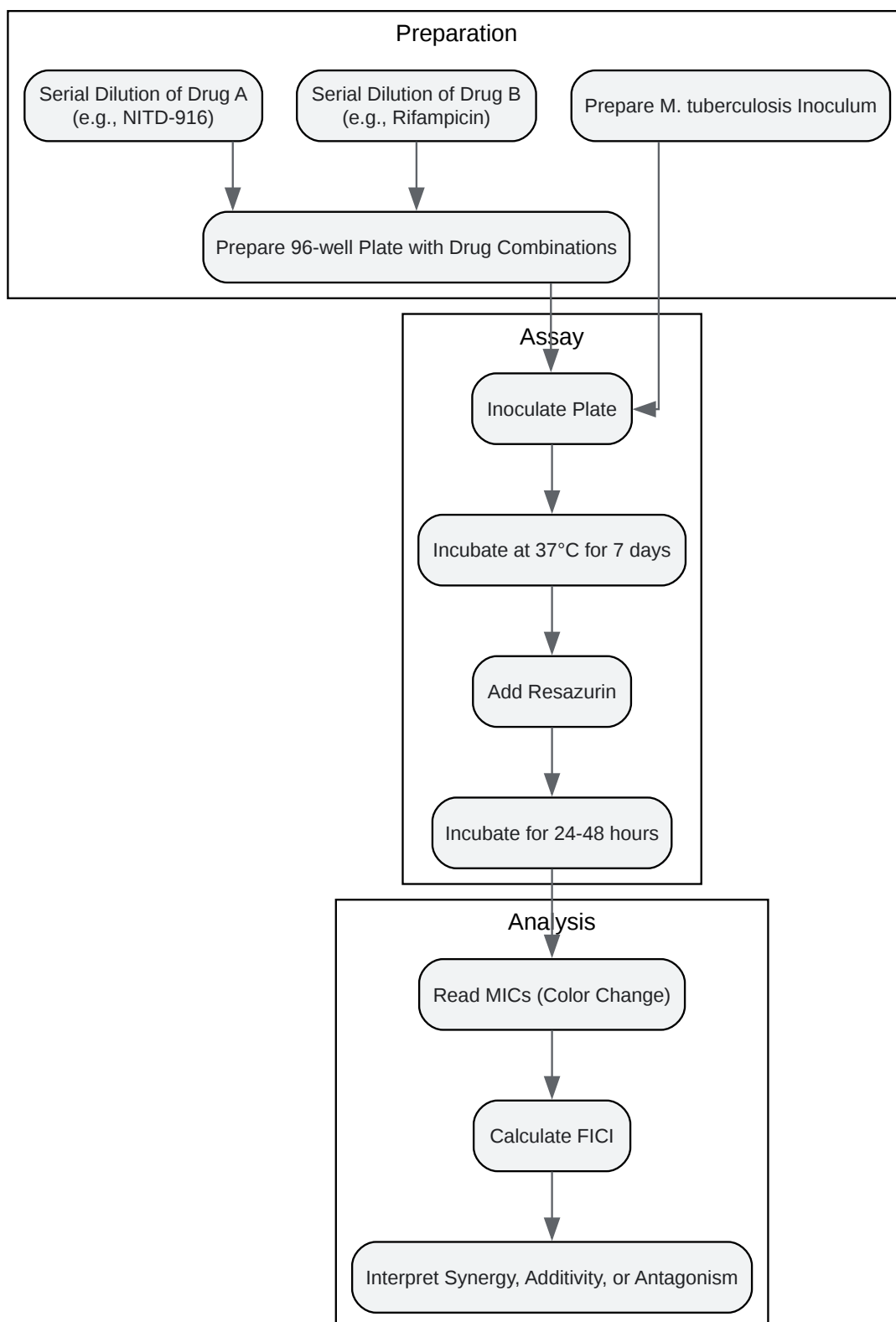
Introduction to NITD-916

NITD-916 is a potent, orally bioavailable 4-hydroxy-2-pyridone derivative that directly inhibits the InhA enzyme, a key component of the type II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis in mycobacteria.^[1] Unlike the frontline drug isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, **NITD-916** does not require metabolic activation, allowing it to bypass the most common mechanism of INH resistance.^[1] This direct mechanism of action makes **NITD-916** a promising candidate for the treatment of both drug-susceptible and isoniazid-resistant tuberculosis.^{[1][2]}

Mechanism of Action of InhA Inhibitors

The following diagram illustrates the mechanism of action of direct InhA inhibitors like **NITD-916** in the context of mycolic acid biosynthesis.





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References

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- 2. journals.asm.org [journals.asm.org]
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